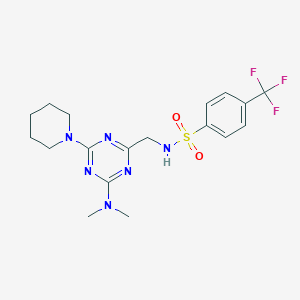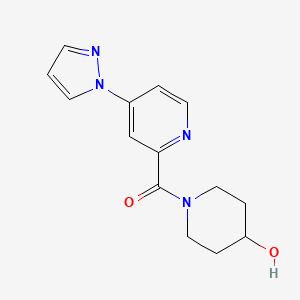![molecular formula C13H13N3O3S3 B2658735 N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide CAS No. 1903717-22-5](/img/structure/B2658735.png)
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound with the molecular formula C13H13N3O3S3 and a molecular weight of 355.451.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized through various methods23. For a detailed synthesis process, it’s recommended to refer to scientific literature or consult with a chemist.Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of this compound1.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Unfortunately, I couldn’t find specific information on the chemical reactions involving this compound4.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, etc. Unfortunately, I couldn’t find specific information on the physical and chemical properties of this compound1.Applications De Recherche Scientifique
Antibacterial and Antimycotic Applications
Research has focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety with significant antibacterial and antifungal activities. The reactivity of precursors with different compounds to produce derivatives such as pyran, pyridine, pyridazine, pyrazole, and oxazole has been studied. These compounds have shown promising antibacterial and antimycotic activities against a range of bacterial and fungal strains (Azab, Youssef, & El-Bordany, 2013; Pecorari et al., 1987).
Antitumor Applications
Several studies have synthesized and evaluated the antitumor activities of compounds featuring thiophene and pyrimidine cores. These compounds have been tested against various cancer cell lines, including liver, colon, and lung cancers, showing higher activity than traditional chemotherapy agents in some cases. Such research underscores the potential of these heterocyclic compounds in developing new anticancer therapies (Hafez, Alsalamah, & El-Gazzar, 2017; Hafez & El-Gazzar, 2017).
Inhibitors of Enzymatic Activity
Compounds with the thiophene and pyrimidine structure have been identified as inhibitors for enzymes such as human farnesyl pyrophosphate synthase and carbonic anhydrase, showing potential in treating diseases like glaucoma and certain infections by inhibiting key enzymatic pathways (Leung et al., 2013; Prugh et al., 1991).
Synthesis and Applications in Material Science
Novel synthetic routes have been explored for compounds with thiophene and pyrimidine structures, leading to potential applications in material science, including the synthesis of dyes with antimicrobial and insect-repellent properties. This indicates a broader application spectrum, extending beyond pharmaceuticals into materials with specialized functions (Mokhtari, Shams‐Nateri, & Ferdosi, 2014).
Safety And Hazards
The safety and hazards of a compound depend on its physical and chemical properties. Unfortunately, I couldn’t find specific information on the safety and hazards of this compound6.
Orientations Futures
The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, I couldn’t find specific information on the future directions for this compound7.
Please note that this is a high-level analysis and for more detailed information, it’s recommended to refer to scientific literature or consult with a chemist.
Propriétés
IUPAC Name |
N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S3/c1-9-15-12-10(4-8-21-12)13(17)16(9)6-5-14-22(18,19)11-3-2-7-20-11/h2-4,7-8,14H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLOVKYHNBUIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2658652.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2658654.png)
![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2658655.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-methylthiazol-2-yl)urea](/img/structure/B2658656.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2658658.png)
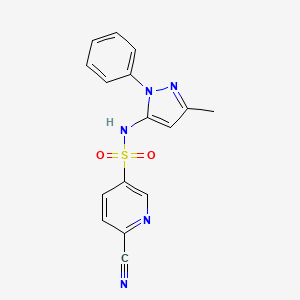
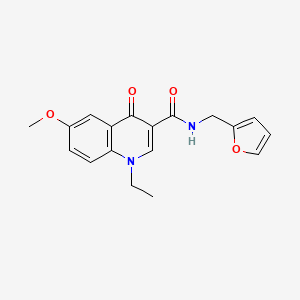
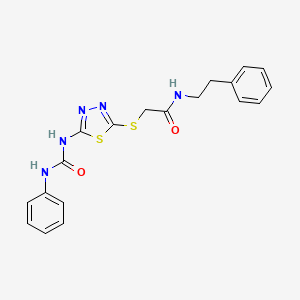
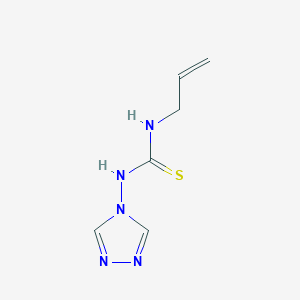
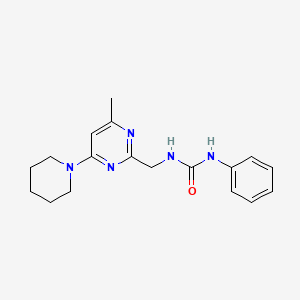
![2-[3-(4-Chlorobenzenesulfonyl)propanamido]thiophene-3-carboxamide](/img/structure/B2658666.png)
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-methylbutyl)acetamide](/img/structure/B2658669.png)
